

Foreword: The Vibrational Signature of a Complex Heterocycle

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Compound of Interest

Compound Name: 3-(4-BROMOPHENYL)-2H-BENZO[B][1,4]OXAZINE
CAS No.: 61821-71-4
Cat. No.: B1597272

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For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. 3-(4-bromophenyl)-2H-benzo[b][1][2]oxazine belongs to the benzoxazine family, a class of heterocyclic compounds known for their diverse biological activities and applications in polymer science.[1][3] Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular structure of such compounds. Each covalent bond within a molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at that specific frequency.[4] This absorption pattern creates a unique spectral "fingerprint."

This guide offers an in-depth analysis of the FT-IR spectrum of 3-(4-bromophenyl)-2H-benzo[b][1][2]oxazine. We will deconstruct the molecule's key functional groups, establish a rigorous experimental protocol for acquiring a high-quality spectrum, and provide a detailed interpretation of the resulting vibrational bands, grounded in authoritative spectroscopic data.

3-(4-bromophenyl)-2H-benzo[b][1,4]oxazine

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Caption: Chemical structure of the target analyte.

Part 1: Theoretical Vibrational Framework

Before interpreting a spectrum, it is essential to predict the expected vibrational modes based on the molecule's constituent parts. This predictive approach, rooted in established principles of vibrational spectroscopy, forms the basis for accurate peak assignment.

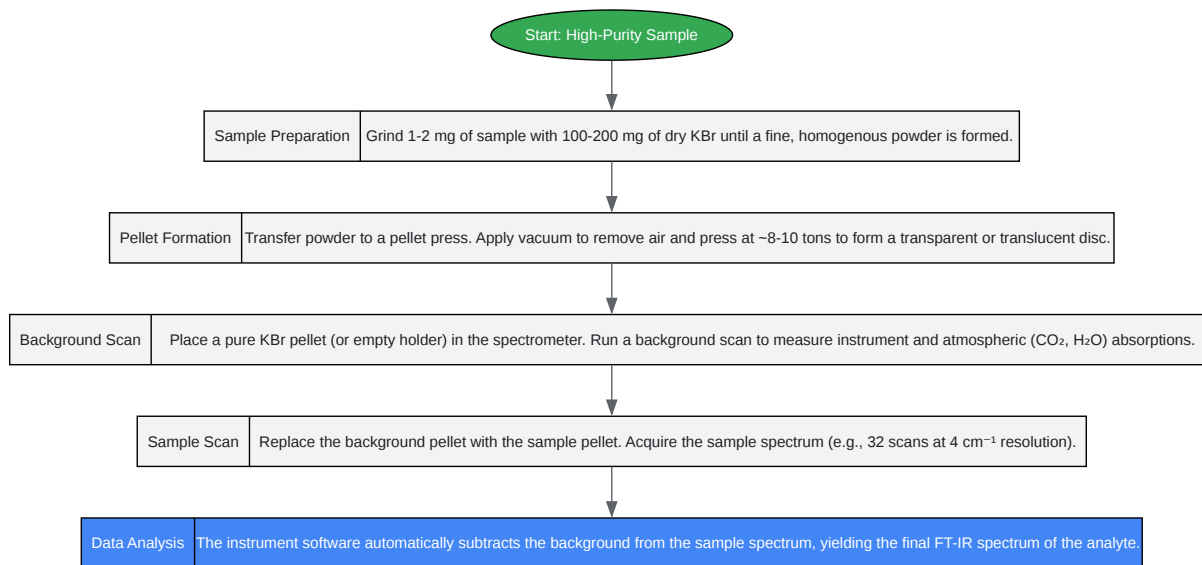
The structure of 3-(4-bromophenyl)-2H-benzo[b][1,4]oxazine can be dissected into three primary components, each with characteristic IR absorptions:

- The Benzoxazine Core: This heterocyclic system is the molecule's heart.
 - Aromatic C-O-C Stretch: As an aromatic ether, the C-O-C linkage within the ring gives rise to strong, characteristic bands. The asymmetric stretch is typically observed in the 1300-1200 cm^{-1} region, while the symmetric stretch appears at a lower frequency.[2][5] Specifically for benzoxazines, the asymmetric C-O-C stretching mode is well-documented in the 1215-1269 cm^{-1} range.[1]
 - C=N (Imine) Stretch: The 2H-benzo[b][1,4]oxazine structure contains an endocyclic imine bond. The stretching vibration for a C=N double bond is expected in the 1680-1640 cm^{-1} region.[6] Its intensity is variable but often strong.
 - Aliphatic C-H Stretch: The methylene group (CH_2) in the oxazine ring will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm^{-1} , typically in the 2950-2850 cm^{-1} range.[7][8]
- Fused Benzene and Phenyl Rings:

- Aromatic C-H Stretch: The C-H bonds on both the fused benzene ring and the bromophenyl substituent will produce stretching vibrations at wavenumbers above 3000 cm^{-1} , generally in the 3100-3000 cm^{-1} range.[6][7]
- Aromatic C=C Stretch: The carbon-carbon double bonds within the aromatic rings result in multiple bands of variable intensity in the 1600-1450 cm^{-1} region.[6][9]
- Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 900-675 cm^{-1} region arise from the out-of-plane ("oop") bending of aromatic C-H bonds. The exact position of these bands can provide clues about the substitution pattern of the aromatic rings.[6]
- The Carbon-Bromine Bond:
 - C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to appear in the far-infrared or "fingerprint" region of the spectrum, typically between 690 cm^{-1} and 515 cm^{-1} . [6] This band confirms the presence of the bromine substituent.

Part 2: A Self-Validating Experimental Protocol

Scientific integrity demands a robust and reproducible methodology. The following protocol for acquiring the FT-IR spectrum is designed to ensure high data quality and minimize artifacts. The choice of the Potassium Bromide (KBr) pellet method is deliberate; it is a gold standard for solid samples, eliminating interfering solvent absorptions and providing a clear spectral window.



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Caption: Workflow for FT-IR Spectrum Acquisition via the KBr Method.

Methodology: Data Acquisition Parameters

- Spectrometer: A Fourier Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).
- Detector: Deuterated Triglycine Sulfate (DTGS).
- Wavenumber Range: 4000–400 cm⁻¹. This range covers the fundamental vibrations of most organic functional groups.

- Resolution: 4 cm^{-1} . This provides sufficient detail for structural analysis without introducing excessive noise.
- Number of Scans: 32. Co-adding multiple scans is a critical step that improves the signal-to-noise ratio, ensuring that weak absorption bands are clearly distinguishable from the baseline.
- Background: A background spectrum using a pure KBr pellet must be run under identical conditions immediately prior to the sample scan. This is a self-validating step, as the automatic subtraction of this background by the instrument's software corrects for atmospheric CO_2 and H_2O vapor, as well as any instrumental artifacts.

Part 3: Spectral Analysis and Peak Assignment

The resulting FT-IR spectrum is a plot of infrared intensity (transmittance) versus wavenumber. [4] The downward-pointing peaks, or absorption bands, correspond to the specific vibrational frequencies absorbed by the molecule's bonds. The following table details the expected absorption bands for 3-(4-bromophenyl)-2H-benzo[b][1][2]oxazine, based on the theoretical framework and data from analogous structures. [1][2][6]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Corresponding Functional Group
~3065	Medium-Weak	Aromatic C-H Stretch	Ar-H
~2926	Weak	Asymmetric CH ₂ Stretch	Aliphatic C-H
~2854	Weak	Symmetric CH ₂ Stretch	Aliphatic C-H
~1655	Strong	C=N Stretch	Imine
~1595	Strong	C=C Stretch (in-ring)	Aromatic
~1480	Strong	C=C Stretch (in-ring)	Aromatic
~1245	Strong	Asymmetric C-O-C Stretch	Aromatic Ether
~1115	Medium	C-N Stretch	Aromatic Amine/Imine
~1010	Medium	In-plane C-H Bending	Aromatic
~935	Medium	Benzene-Oxazine Ring Mode	Oxazine Ring
~825	Strong	Out-of-plane C-H Bending	Aromatic (p-disubstituted)
~750	Strong	Out-of-plane C-H Bending	Aromatic (o-disubstituted)
~540	Medium	C-Br Stretch	Aryl Halide

Detailed Interpretation

- Region 3100-2800 cm⁻¹ (C-H Stretching): The spectrum is expected to show weak to medium bands above 3000 cm⁻¹ (~3065 cm⁻¹), which are characteristic of C-H stretching vibrations on the aromatic rings.^[6] Just below 3000 cm⁻¹, weaker bands corresponding to the asymmetric (~2926 cm⁻¹) and symmetric (~2854 cm⁻¹) stretching of the CH₂ group in the oxazine ring should be visible.^[1]

- Region 1700-1450 cm^{-1} (Double Bond Region): This region is highly diagnostic. A strong band around 1655 cm^{-1} is assigned to the C=N (imine) stretching vibration, confirming the heterocyclic ring's core structure.[6] Following this, two strong bands at approximately 1595 cm^{-1} and 1480 cm^{-1} are attributed to the C=C stretching vibrations within the aromatic rings. [6]
- Region 1450-900 cm^{-1} (The Fingerprint Region): This complex region contains a wealth of structural information.
 - The most intense band in this region is predicted to be the asymmetric C-O-C stretching of the aromatic ether linkage, appearing around 1245 cm^{-1} . [2][5] This is a key signature of the benzoxazine scaffold.
 - A medium-intensity band around 1115 cm^{-1} can be assigned to the C-N stretching vibration.
 - A characteristic absorption for benzoxazine derivatives, often described as a mode of the benzene ring attached to the oxazine ring, is found around 935 cm^{-1} . [1][2] The disappearance of this band is often used to monitor the ring-opening polymerization of benzoxazines. [10]
- Region Below 900 cm^{-1} (Out-of-Plane Bending and C-Br Stretch):
 - Strong bands resulting from C-H out-of-plane bending are expected here. A band around 825 cm^{-1} is characteristic of the two adjacent hydrogens on the para-disubstituted bromophenyl ring. The band around 750 cm^{-1} is indicative of the four adjacent hydrogens on the ortho-disubstituted fused benzene ring.
 - Finally, a medium-intensity band around 540 cm^{-1} is assigned to the C-Br stretching vibration, confirming the presence and position of the bromine atom. [6]

Conclusion

The FT-IR spectrum of 3-(4-bromophenyl)-2H-benzo[b][1][2]oxazine provides a definitive and detailed structural confirmation. The presence of key absorption bands—specifically the C=N stretch ($\sim 1655 \text{ cm}^{-1}$), the strong asymmetric C-O-C stretch ($\sim 1245 \text{ cm}^{-1}$), the characteristic benzoxazine ring mode ($\sim 935 \text{ cm}^{-1}$), and the C-Br stretch ($\sim 540 \text{ cm}^{-1}$)—collectively validate

the molecule's identity. This guide demonstrates that a combination of theoretical prediction, a robust experimental protocol, and systematic spectral interpretation allows for the confident elucidation of complex molecular structures. While FT-IR is a powerful tool, complete characterization for regulatory or research publication purposes should be complemented by techniques such as ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11]

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